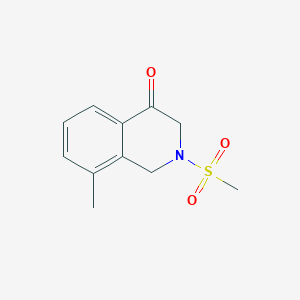
2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, and this particular compound features a methanesulfonyl group and a methyl group on its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of an ortho-aminobenzaldehyde with a suitable ketone under acidic conditions. The methanesulfonyl group can be introduced through subsequent sulfonation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Applications De Recherche Scientifique
2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used in biological studies to understand enzyme interactions and metabolic pathways.
Medicine: : It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: : Its derivatives can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one is similar to other isoquinoline derivatives, such as 2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one and 2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinoline. its unique structural features, such as the presence of the methyl group at the 8-position, distinguish it from these compounds and contribute to its distinct properties and applications.
List of Similar Compounds
2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one
2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinoline
2-Methanesulfonyl-7-methyl-1,2,3,4-tetrahydroisoquinoline
Propriétés
IUPAC Name |
8-methyl-2-methylsulfonyl-1,3-dihydroisoquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8-4-3-5-9-10(8)6-12(7-11(9)13)16(2,14)15/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMZKCCEZMBNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CN(CC(=O)C2=CC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














